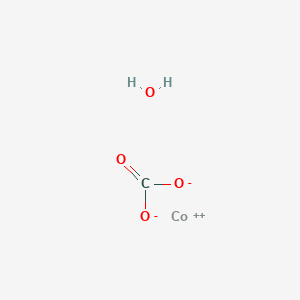

Cobalt(II) carbonate hydrate

Description

Properties

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Cobalt(II) Carbonate and its Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of cobalt(II) carbonate and its hydrated derivatives, with a particular focus on anhydrous cobalt(II) carbonate (CoCO₃) and cobalt(II) carbonate hydroxide (B78521) hydrate (B1144303) (Co₂(CO₃)(OH)₂). This document offers a comparative overview of their structural parameters, detailed experimental protocols for their synthesis and characterization, and a logical workflow for crystal structure analysis.

Introduction

Cobalt(II) carbonate and its various hydrated forms are inorganic compounds of significant interest in diverse fields such as materials science, catalysis, and as precursors for the synthesis of cobalt oxides used in energy storage applications.[1][2] The degree of hydration and the presence of hydroxide ions critically influence the crystal structure and, consequently, the physicochemical properties of these materials. Understanding the precise atomic arrangement within these crystal lattices is paramount for controlling their synthesis and tailoring their functionalities for specific applications. This guide focuses on the crystallographic analysis of two prominent forms: the anhydrous rhombohedral CoCO₃ and the monoclinic cobalt carbonate hydroxide hydrate. While other hydrated forms such as a trigonal hexahydrate are known to exist, detailed crystallographic data for these species are less commonly reported in the literature.[3]

Comparative Crystallographic Data

The structural variations between anhydrous cobalt(II) carbonate and its hydroxide hydrate are significant. Anhydrous CoCO₃ adopts a rhombohedral crystal system, analogous to calcite, where the cobalt ion is in an octahedral coordination geometry.[3] In contrast, the investigated cobalt carbonate hydroxide hydrate crystallizes in a monoclinic system, with a structure similar to the mineral rosasite.[2] A summary of their key crystallographic parameters is presented below for direct comparison.

| Parameter | Anhydrous Cobalt(II) Carbonate (CoCO₃) | Cobalt(II) Carbonate Hydroxide Hydrate (rosasite-like Co₂(CO₃)(OH)₂) |

| Crystal System | Rhombohedral (Trigonal) | Monoclinic |

| Space Group | R-3c | P112₁/n |

| Lattice Parameters | a = 4.710 Å | a = 3.1408 Å |

| b = 4.710 Å | b = 12.2914 Å | |

| c = 15.352 Å (calculated from provided data) | c = 9.3311 Å | |

| α = 90° | α = 90° | |

| β = 90° | β = 90° | |

| γ = 120° | γ = 82.299° | |

| Unit Cell Volume | 156.4 ų (calculated) | 356.1 ų (calculated) |

| Reference | [4] | [2] |

Experimental Protocols

The synthesis and analysis of cobalt(II) carbonate hydrates require precise control over experimental conditions to obtain the desired crystalline phase. Below are detailed methodologies for the synthesis and characterization of these compounds.

Synthesis Methodologies

This method is suitable for producing anhydrous cobalt(II) carbonate powder.

-

Reactant Preparation : Prepare an aqueous solution of cobalt(II) sulfate (B86663) (CoSO₄) and a separate aqueous solution of sodium bicarbonate (NaHCO₃).

-

Precipitation : Slowly add the sodium bicarbonate solution to the cobalt(II) sulfate solution under constant stirring. The following reaction occurs: CoSO₄ + 2NaHCO₃ → CoCO₃(s) + Na₂SO₄ + H₂O + CO₂.[3]

-

Aging : The resulting precipitate is aged in the mother liquor for a specified time to improve crystallinity.

-

Washing and Drying : The precipitate is then filtered, washed multiple times with deionized water to remove soluble impurities, and finally dried in an oven at a temperature sufficient to remove water without causing thermal decomposition.

The hydrothermal method is effective for synthesizing well-defined crystalline structures of cobalt carbonate hydroxide hydrate.[1][5]

-

Reactant Preparation : Prepare a 0.05 M aqueous solution of cobalt chloride hexahydrate (CoCl₂·6H₂O) and a 0.05 M aqueous solution of sodium carbonate (Na₂CO₃).[1]

-

Mixing : Mix equal volumes of the two solutions in a Teflon-lined stainless steel autoclave.[1][5]

-

Hydrothermal Reaction : Seal the autoclave and heat it to a specific temperature (e.g., 130°C) for a designated duration (e.g., 3 hours).[5] The temperature and time can be varied to control crystal size and morphology.

-

Cooling and Collection : After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation or filtration.

-

Washing and Drying : The product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, followed by drying in an oven at a moderate temperature (e.g., 60°C).[5]

Characterization Techniques

PXRD is the primary technique for identifying the crystal phase and determining its structural properties.

-

Sample Preparation : The dried crystalline powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection : The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation. Data is collected over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Phase Identification : The experimental diffraction pattern is compared with standard patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s) present.

-

Rietveld Refinement : For detailed structural analysis, Rietveld refinement is performed on the PXRD data. This whole-pattern fitting method refines a theoretical structural model until it matches the experimental pattern, yielding precise lattice parameters, atomic positions, and other structural details.

Visualization of Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and structural analysis of cobalt(II) carbonate hydrate crystals.

Caption: Experimental workflow for synthesis and characterization of cobalt carbonate hydrate.

Caption: Step-by-step workflow for Rietveld refinement of powder X-ray diffraction data.

References

An In-depth Technical Guide to the Hydration States of Cobalt(II) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) carbonate exists in an anhydrous state and is believed to form various hydrated species, the most cited being the hexahydrate. This technical guide provides a comprehensive overview of the known hydration states of cobalt(II) carbonate, with a focus on their synthesis, characterization, and physicochemical properties. Due to the limited specific data on discrete hydrated forms beyond the hexahydrate, this guide also covers the closely related and often co-precipitated cobalt(II) carbonate hydroxide (B78521) hydrates. Detailed experimental protocols and comparative data are presented to aid researchers in the synthesis and identification of these materials.

Introduction

Cobalt(II) carbonate (CoCO₃) is an inorganic compound of significant interest in various fields, including catalysis, pigments, and as a precursor for the synthesis of cobalt oxides used in energy storage applications.[1][2] While the anhydrous form, known as spherocobaltite, is well-characterized, its hydrated counterparts are less clearly defined in scientific literature. The general formula for hydrated cobalt(II) carbonate is given as CoCO₃·xH₂O, where 'x' can vary.[3] The most commonly referenced discrete hydrate (B1144303) is cobalt(II) carbonate hexahydrate (CoCO₃·6H₂O).[4][5]

In aqueous synthesis routes, the formation of cobalt(II) carbonate is often accompanied by the precipitation of cobalt(II) carbonate hydroxide hydrates, such as Co₂(CO₃)(OH)₂ and Co(CO₃)₀.₅(OH)·0.11H₂O.[1][3] The synthesis conditions, particularly pH and temperature, play a crucial role in determining the final product.[1] This guide aims to consolidate the available information on these different species to provide a clear and practical resource for researchers.

Identified Hydration and Related States

The following table summarizes the key identified forms of and related to cobalt(II) carbonate.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Color |

| Anhydrous Cobalt(II) Carbonate | CoCO₃ | 118.94 | Trigonal | Pink to red |

| Cobalt(II) Carbonate Hexahydrate | CoCO₃·6H₂O | 227.03[2] | Trigonal[4] | Reddish[4] |

| Cobalt(II) Carbonate Hydroxide | Co₂(CO₃)(OH)₂ | 256.89 | Monoclinic[1] | - |

| Cobalt(II) Carbonate Hydroxide Hydrate | Co(CO₃)₀.₅(OH)·0.11H₂O | 121.55 | - | - |

Physicochemical Properties

A comparative summary of the key physicochemical properties is presented below. Data for the hexahydrate is limited.

| Property | Anhydrous Cobalt(II) Carbonate (Spherocobaltite) | Cobalt(II) Carbonate Hexahydrate |

| Melting Point (°C) | Decomposes at 427[4] | Decomposes at 140[4][5] |

| Density (g/cm³) | 4.13[4] | - |

| Solubility in Water | Insoluble[4] | Insoluble |

| Solubility in Other Solvents | Soluble in acids[4] | Soluble in acids |

Experimental Protocols

Detailed experimental protocols for the synthesis of cobalt(II) carbonate and its related hydroxide hydrate are provided below. A specific protocol for the targeted synthesis of cobalt(II) carbonate hexahydrate is not well-documented in the literature; however, general precipitation methods can be adapted.

General Synthesis of Cobalt(II) Carbonate by Precipitation

This method can yield either the anhydrous form or a mixture of hydrated and hydroxide forms depending on the reaction conditions.

-

Materials:

-

Cobalt(II) sulfate (B86663) (CoSO₄) or Cobalt(II) chloride (CoCl₂)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)[4][6]

-

Distilled water

-

-

Procedure:

-

Prepare an aqueous solution of a cobalt(II) salt (e.g., 0.5 M CoSO₄).

-

Prepare an aqueous solution of the carbonate source (e.g., 1.0 M NaHCO₃).

-

Slowly add the cobalt(II) salt solution to the carbonate solution with vigorous stirring.

-

Control the pH of the reaction mixture. A pH range of 6.5 to 8 favors the formation of CoCO₃, while a higher pH of 9 to 11 initially precipitates cobalt carbonate hydroxide.[1]

-

Age the precipitate in the mother liquor for a specified time (e.g., 2 hours) to allow for crystallization.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove soluble impurities.

-

Dry the product in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition of any hydrated species.

-

Hydrothermal Synthesis of Cobalt(II) Carbonate Hydroxide Hydrate (Co(CO₃)₀.₅(OH)·0.11H₂O)

This protocol is adapted from a method for synthesizing a specific cobalt carbonate hydroxide hydrate.[3]

-

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized water

-

-

Procedure:

-

Dissolve 20 mmol of cobalt(II) chloride hexahydrate and 20 mmol of urea in 60 mL of deionized water with stirring.[3]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 130 °C and maintain this temperature for 3 hours.[3]

-

Allow the autoclave to cool to room temperature.

-

Centrifuge the resulting suspension to collect the solid product.

-

Wash the product several times with deionized water.

-

Dry the final product in an oven at 60 °C for 12 hours.[3]

-

Characterization Data

X-ray Diffraction (XRD)

-

Anhydrous Cobalt(II) Carbonate (Spherocobaltite): Exhibits a rhombohedral crystal structure similar to calcite. The JCPDS card number is 78-0209.[7][8]

-

Cobalt(II) Carbonate Hydroxide Hydrate (Co(CO₃)₀.₅(OH)·0.11H₂O): The XRD pattern for this compound is indexed to JCPDS card number 48-0084.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the different forms of cobalt(II) carbonate.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching vibrations of water molecules | [1] |

| ~1400 (strong) | Asymmetric stretching vibration (ν₃) of the carbonate ion (CO₃²⁻) | [1] |

| ~850 | Out-of-plane bending (ν₂) of the carbonate ion | [1] |

| ~700-750 | In-plane bending (ν₄) of the carbonate ion | [1] |

The presence and broadness of the O-H stretching band can indicate the degree of hydration.

Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal stability and decomposition of cobalt(II) carbonate and its hydrates. The decomposition typically occurs in distinct stages.[1]

-

Dehydration: The initial weight loss at lower temperatures (around 100-200 °C) corresponds to the removal of water molecules.[1] For CoCO₃·6H₂O, this process is expected to begin around 140 °C.[4][5]

-

Decarbonation: At higher temperatures (typically above 250 °C), the anhydrous cobalt carbonate decomposes to form cobalt oxides, releasing carbon dioxide.[1]

Visualizations

Synthesis Workflow

Caption: General workflow for the precipitation synthesis of cobalt(II) carbonate.

Thermal Decomposition Pathway

Caption: Generalized thermal decomposition pathway for hydrated cobalt(II) carbonate.

Conclusion

While anhydrous cobalt(II) carbonate is a well-defined compound, its hydrated forms, particularly discrete hydrates like the hexahydrate, are less thoroughly documented in the scientific literature. Much of the research on precipitated cobalt carbonates focuses on the anhydrous form or the co-precipitated hydroxide hydrates. The synthesis conditions, especially pH, are critical in determining the product composition. This guide provides a summary of the available data and presents generalized experimental protocols that can serve as a starting point for the synthesis and characterization of these materials. Further research is needed to isolate and fully characterize the discrete hydration states of cobalt(II) carbonate to provide a more complete understanding of this important inorganic compound.

References

- 1. Cobalt(II) Carbonate Hydrate | High Purity [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]

- 5. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Cobalt(II) Carbonate Hydrate in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) carbonate hydrate (B1144303) (CoCO₃·nH₂O) in acidic media. It covers the fundamental chemical principles, quantitative data, and detailed experimental protocols relevant to its dissolution.

Introduction

Cobalt(II) carbonate is an inorganic compound that typically appears as a pink-to-reddish paramagnetic solid.[1] It is an important intermediate in the hydrometallurgical purification of cobalt from its ores and serves as a precursor for catalysts, pigments, and other cobalt compounds.[1][2] While it is generally considered sparingly soluble in water, its solubility is significantly enhanced in acidic conditions.[1][3] This property is crucial for processes ranging from the synthesis of cobalt salts and coordination complexes to potential applications in drug development where pH-dependent dissolution may be leveraged. This guide details the thermodynamic principles and practical methodologies associated with its dissolution in acidic environments.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous cobalt(II) carbonate is presented below. The hydrate forms will have different molar masses but share the fundamental solubility characteristics.

| Property | Value | Reference |

| Chemical Formula | CoCO₃ | [1] |

| Molar Mass | 118.941 g/mol | [1] |

| Appearance | Pink or red-pink solid | [1][4] |

| Density | 4.13 g/cm³ | [1] |

| Water Solubility (20°C) | 0.000142 g/100 mL | [1] |

| Solubility Product (Ksp) | 1.0 x 10⁻¹⁰ | [1] |

Thermodynamics of Dissolution in Acidic Media

The dissolution of cobalt(II) carbonate is governed by chemical equilibria that are highly dependent on the pH of the medium.

In pure water, the dissolution is described by the solubility product constant, Ksp.

Equilibrium Reaction: CoCO₃(s) ⇌ Co²⁺(aq) + CO₃²⁻(aq)

Solubility Product Expression: Ksp = [Co²⁺][CO₃²⁻] = 1.0 x 10⁻¹⁰

From this, the molar solubility (S) in pure water can be calculated as S = √Ksp = √(1.0 x 10⁻¹⁰) = 1.0 x 10⁻⁵ M.

In acidic media, the carbonate ion (CO₃²⁻) acts as a base and reacts with hydronium ions (H₃O⁺ or H⁺), shifting the solubility equilibrium to the right according to Le Châtelier's principle. This reaction consumes the carbonate ions, prompting more CoCO₃ to dissolve.[3]

The key reactions are:

-

Dissolution: CoCO₃(s) ⇌ Co²⁺(aq) + CO₃²⁻(aq)

-

Protonation of Carbonate: CO₃²⁻(aq) + H⁺(aq) ⇌ HCO₃⁻(aq)

-

Second Protonation: HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq)

-

Decomposition of Carbonic Acid: H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)

The unstable carbonic acid (H₂CO₃) rapidly decomposes into water and carbon dioxide gas, which is observed as effervescence.[1]

The net result is a vigorous reaction when cobalt(II) carbonate is treated with strong mineral acids, leading to its complete dissolution and the formation of the corresponding cobalt(II) salt.[1]

-

With Hydrochloric Acid: CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g)

-

With Sulfuric Acid: CoCO₃(s) + H₂SO₄(aq) → CoSO₄(aq) + H₂O(l) + CO₂(g)

-

With Nitric Acid: CoCO₃(s) + 2HNO₃(aq) → Co(NO₃)₂(aq) + H₂O(l) + CO₂(g)

The hydrated cobalt(II) ion, [Co(H₂O)₆]²⁺, is the predominant species in the resulting aqueous solution.[1]

Quantitative Solubility Data

| Parameter | Value | Significance |

| Ksp of CoCO₃ | 1.0 x 10⁻¹⁰ | Governs the fundamental solubility in the absence of side reactions.[1] |

| Ka1 of H₂CO₃ | 4.5 x 10⁻⁷ | Describes the first dissociation of carbonic acid. |

| Ka2 of H₂CO₃ | 4.7 x 10⁻¹¹ | Describes the second dissociation (or the hydrolysis of carbonate). |

| Molar Solubility (Pure Water) | 1.0 x 10⁻⁵ mol/L | Baseline solubility at neutral pH. |

| Qualitative Solubility in Acid | High | Readily dissolves in mineral acids.[1] |

Visualization of Dissolution Pathway

The logical sequence of cobalt(II) carbonate dissolution in an acidic medium can be visualized as a multi-step process.

Caption: Dissolution pathway of Cobalt(II) Carbonate in acidic media.

Experimental Protocol: Determination of Solubility vs. pH

This section outlines a detailed methodology for quantitatively determining the solubility of cobalt(II) carbonate hydrate as a function of pH.

To measure the equilibrium concentration of dissolved cobalt(II) ions from this compound in buffered aqueous solutions at various pH values.

-

This compound (CoCO₃·nH₂O)

-

Buffer solutions (e.g., acetate (B1210297) for pH 4-6, phosphate (B84403) for pH 6-8)

-

Deionized water

-

Nitric acid (trace metal grade)

-

Cobalt standard solution (1000 mg/L) for calibration

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters

-

pH meter

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Flame Atomic Absorption Spectrometry (FAAS) for determining cobalt concentration.[5][6]

Caption: Experimental workflow for determining CoCO₃ solubility vs. pH.

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Calibrate the pH meter and verify the final pH of each buffer.

-

Saturation: To a set of flasks, each containing a known volume of a specific buffer (e.g., 100 mL), add an excess amount of this compound. "Excess" means enough solid will remain undissolved at equilibrium.

-

Equilibration: Seal the flasks and place them on a magnetic stirrer. Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Sampling and Filtration: After equilibration, stop the stirring and allow the solid to settle. Carefully draw a sample (e.g., 10 mL) from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with deionized water as needed to fall within the linear range of the analytical instrument. Acidify the final diluted sample with 1-2% nitric acid to prevent precipitation and stabilize the cobalt ions.[6]

-

Quantitative Analysis:

-

Data Processing: Convert the measured concentrations into molar solubility (mol/L) for each pH point. Plot molar solubility as a function of the final equilibrium pH.

Conclusion

This compound is sparingly soluble in water but demonstrates significantly increased solubility in acidic media. This behavior is driven by the protonation of carbonate ions, which shifts the dissolution equilibrium, resulting in the formation of a soluble cobalt(II) salt, water, and carbon dioxide. The principles and experimental protocols outlined in this guide provide a robust framework for researchers and scientists to understand, quantify, and utilize the pH-dependent solubility of this compound in various scientific and industrial applications.

References

- 1. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 2. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Cobalt (II) Carbonate - ProChem, Inc. [prochemonline.com]

- 5. Determination of cobalt species in nutritional supplements using ICP-OES after microwave-assisted extraction and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nemi.gov [nemi.gov]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of CoCO₃·xH₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of hydrated cobalt(II) carbonate (CoCO₃·xH₂O). The information presented herein is intended to support researchers and scientists in various fields, including materials science, catalysis, and drug development, where cobalt compounds and their thermal behavior are of significant interest. This document details the multi-stage decomposition process, identifies intermediate products, and provides a summary of the analytical techniques used to elucidate this pathway.

Introduction

Cobalt(II) carbonate and its hydrated forms are versatile inorganic compounds with applications as pigments, in the synthesis of cobalt oxides for catalytic and battery applications, and as precursors in the preparation of various cobalt-containing materials. The thermal decomposition of these hydrates is a critical process that dictates the properties of the final product. Understanding the precise decomposition pathway, including the dehydration and decarbonation steps, is essential for controlling the synthesis of materials with desired characteristics.

The thermal decomposition of CoCO₃·xH₂O is a multi-step process that is highly dependent on factors such as the degree of hydration, heating rate, and the composition of the surrounding atmosphere. Generally, the process can be summarized into two main stages:

-

Dehydration: The removal of water molecules of crystallization at lower temperatures. This may occur in one or more steps, depending on the specific hydrate (B1144303).

-

Decarbonation: The decomposition of the anhydrous or partially hydrated cobalt carbonate at higher temperatures to form cobalt oxides and release carbon dioxide.

Thermal Decomposition Pathway

The thermal decomposition of hydrated cobalt(II) carbonate typically proceeds through a sequential loss of water molecules, followed by the decomposition of the carbonate moiety. The exact nature of this process is influenced by the number of water molecules in the crystal lattice ('x') and the experimental conditions.

Dehydration

The initial stage of thermal decomposition involves the endothermic removal of water of hydration. For higher hydrates, such as the hexahydrate (CoCO₃·6H₂O), this process can occur in multiple, often overlapping, steps. The dehydration temperatures are influenced by the strength of the water molecule's coordination to the cobalt ion and its role in the crystal structure.

Decarbonation

Following dehydration, the resulting anhydrous or a lower hydrate of cobalt carbonate undergoes decomposition at elevated temperatures. This process is critically affected by the surrounding atmosphere.

-

In an inert atmosphere (e.g., nitrogen, argon): Anhydrous CoCO₃ decomposes to form cobalt(II) oxide (CoO) and carbon dioxide (CO₂).[1] At temperatures above 300°C, CoO is the primary solid product.[1]

-

In an oxidizing atmosphere (e.g., air, oxygen): The decomposition is more complex. CoCO₃ preferentially undergoes oxidative decomposition to yield tricobalt tetroxide (Co₃O₄) and carbon dioxide.[1] Any unreacted CoCO₃ may then decompose to CoO, which can subsequently be oxidized to Co₃O₄. At even higher temperatures, Co₃O₄ can reversibly decompose back to CoO.[1][2]

The following diagram illustrates the general thermal decomposition pathway of hydrated cobalt carbonate.

Quantitative Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of cobalt carbonate and its hydrates.

Table 1: Thermal Decomposition Data for Anhydrous CoCO₃

| Atmosphere | Temperature Range (°C) | Major Gaseous Products | Solid Residue | Reference |

| Inert (e.g., N₂) | > 300 | CO₂ | CoO | [1] |

| Oxidizing (e.g., Air) | 320 - 450 | CO₂ | Co₃O₄ | [1] |

Table 2: Stepwise Decomposition of Hydrated Cobalt Carbonate (General)

| Decomposition Step | Temperature Range (°C) | Process | Mass Loss (%) | Gaseous Products |

| 1 | 100 - 250 | Dehydration | Variable (depends on 'x') | H₂O |

| 2 | > 300 | Decarbonation | ~37 (for anhydrous) | CO₂ |

Note: Specific temperatures and mass loss percentages are highly dependent on the degree of hydration and experimental conditions such as heating rate.

Experimental Protocols

A variety of analytical techniques are employed to study the thermal decomposition of CoCO₃·xH₂O. The following sections provide an overview of the typical experimental methodologies.

Synthesis of CoCO₃·xH₂O

Hydrated cobalt carbonate can be synthesized via several methods, including precipitation and hydrothermal synthesis.

-

Precipitation Method: A common laboratory-scale synthesis involves the reaction of an aqueous solution of a cobalt(II) salt (e.g., CoSO₄ or CoCl₂) with a solution of a carbonate or bicarbonate salt (e.g., NaHCO₃).[2] The resulting precipitate is then filtered, washed, and dried under controlled conditions to obtain the desired hydrate.

-

Hydrothermal Synthesis: This method involves the reaction of a cobalt salt and a carbonate source (e.g., urea) in an aqueous solution within a sealed autoclave at elevated temperatures (e.g., 160°C).[3] This technique allows for the control of particle size and morphology.[3]

The following diagram outlines a typical workflow for the synthesis and thermal analysis of CoCO₃·xH₂O.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying thermal decomposition.

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

-

Typical Experimental Conditions:

-

Sample Mass: 5-15 mg

-

Heating Rate: A constant heating rate, typically 5-20 °C/min, is applied.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing nitrogen (for inert conditions) or air (for oxidizing conditions), with a typical flow rate of 20-50 mL/min.

-

Temperature Range: From ambient temperature up to 1000 °C or higher, depending on the decomposition products.

-

Crucible: Alumina or platinum crucibles are commonly used.

-

In-situ X-ray Diffraction (XRD)

In-situ XRD allows for the identification of crystalline phases as they form during the thermal decomposition process.

-

Principle: The sample is heated in a high-temperature chamber that is transparent to X-rays. XRD patterns are collected at various temperatures to monitor the changes in the crystal structure.

-

Typical Experimental Setup:

-

An X-ray diffractometer equipped with a high-temperature attachment.

-

The sample is typically in powder form.

-

The atmosphere and heating program are controlled in a manner similar to TGA/DSC experiments.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

EGA-MS is used to identify the gaseous species evolved during decomposition.

-

Principle: The outlet gas stream from a thermogravimetric analyzer is introduced into a mass spectrometer. The mass spectrometer separates and detects the ions of the evolved gases, allowing for their identification based on their mass-to-charge ratio.

-

Coupling: The TGA instrument is coupled to the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

Conclusion

The thermal decomposition of hydrated cobalt(II) carbonate is a complex process that is highly sensitive to the degree of hydration and the reaction atmosphere. A thorough understanding of this pathway, facilitated by a combination of thermal analysis techniques such as TGA, DSC, in-situ XRD, and EGA-MS, is crucial for the controlled synthesis of cobalt-based materials with tailored properties. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and scientists working with these materials. Further research into the decomposition kinetics and the influence of various dopants on the decomposition pathway can open up new avenues for the rational design of advanced materials.

References

Spectroscopic Properties of Cobalt(II) Carbonate and Its Hydroxycarbonate Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the known polymorphs of cobalt(II) carbonate (CoCO₃) and related cobalt(II) hydroxycarbonates. Due to the prevalence of the rhombohedral polymorph of CoCO₃ (spherocobaltite) and the scarcity of other stable polymorphs at ambient conditions, this guide also includes data on well-characterized cobalt(II) hydroxycarbonate phases to offer a comparative spectroscopic analysis. The information presented herein is intended to aid in the identification, characterization, and quality control of these materials in research and development settings.

Introduction to Cobalt(II) Carbonate Polymorphism

Cobalt(II) carbonate is an inorganic compound of significant interest in various fields, including catalysis, pigments, and as a precursor for the synthesis of cobalt oxides used in energy storage applications.[1] The control of the solid-state structure (polymorphism) of CoCO₃ is crucial as different polymorphs can exhibit distinct physical and chemical properties.

At ambient conditions, the most stable and commonly encountered polymorph of cobalt(II) carbonate is spherocobaltite , which possesses a rhombohedral (trigonal) crystal structure, analogous to calcite.[1] While extensive research has been conducted on the high-pressure behavior of this phase, distinct polymorphs of pure CoCO₃ at standard temperature and pressure are not well-documented in the scientific literature.

In contrast, several distinct crystalline phases of cobalt(II) hydroxycarbonate (Coₓ(CO₃)y(OH)z) have been synthesized and characterized. These compounds, while not true polymorphs of CoCO₃, represent different structural arrangements of cobalt, carbonate, and hydroxide (B78521) ions and offer a valuable comparative framework for spectroscopic analysis. This guide will focus on the spectroscopic properties of the rhombohedral CoCO₃ and compare them with those of known cobalt(II) hydroxycarbonate phases.

Spectroscopic Data of Cobalt(II) Carbonate and Hydroxycarbonate Polymorphs

The following tables summarize the key spectroscopic data for the rhombohedral polymorph of cobalt(II) carbonate and representative phases of cobalt(II) hydroxycarbonate.

Table 1: Vibrational Spectroscopy Data (Raman and FTIR)

| Compound/Polymorph | Spectroscopic Technique | Peak Position (cm⁻¹) | Assignment | Reference(s) |

| Rhombohedral CoCO₃ (Spherocobaltite) | Raman | ~194 | Lattice mode (Eg) | [2] |

| ~302 | Lattice mode (Eg) | [2] | ||

| ~725 | In-plane bending (ν₄) | [2] | ||

| ~1090 | Symmetric stretch (ν₁) | [2] | ||

| FTIR | ~1410 | Asymmetric stretch (ν₃) | [2] | |

| Cobalt Hydroxycarbonate (e.g., Co₂(CO₃)(OH)₂) | FTIR | ~3620, ~3574, ~3493 | O-H stretching | [3] |

| ~1504, ~1390 | Carbonate stretching (ν₃) | [4] | ||

| Raman | ~3615, ~3554, ~3507 | O-H stretching | [3] |

Table 2: X-Ray Diffraction (XRD) Data

| Compound/Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Card No. | Reference(s) |

| Rhombohedral CoCO₃ (Spherocobaltite) | Rhombohedral (Trigonal) | R-3c | a = 4.633, c = 14.998 | 78-0209 | [2] |

| Cobalt Hydroxycarbonate (Rosasite-like) | Monoclinic | P112₁/n | a = 3.1408, b = 12.2914, c = 9.3311, γ = 82.299° | - | [5] |

| Cobalt Hydroxycarbonate (Malachite-like) | Monoclinic | P12₁/a1 | a = 9.448, b = 12.186, c = 3.188, β = 91.879° | - | [5] |

Table 3: UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) Data

| Compound | Absorption Maxima (nm) | Band Gap (eV) | Reference(s) |

| Co₃O₄ (from CoCO₃ precursor) | ~400-580, ~750-850 | 1.49 - 1.94 | [2] |

Note: UV-Vis DRS data for pure CoCO₃ is not extensively reported; the data provided is for Co₃O₄ nanoparticles synthesized from a CoCO₃ precursor, which is a common application.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate spectroscopic characterization of cobalt(II) carbonate and its related phases.

Synthesis of Rhombohedral Cobalt(II) Carbonate

A common method for the synthesis of rhombohedral CoCO₃ is through precipitation.[1]

-

Procedure:

-

Prepare an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) sulfate (B86663) (CoSO₄) or cobalt(II) chloride (CoCl₂).

-

Prepare a separate aqueous solution of a carbonate source, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

-

Slowly add the carbonate solution to the cobalt salt solution with constant stirring.

-

A pink precipitate of cobalt(II) carbonate will form.

-

The precipitate is then filtered, washed with deionized water to remove any soluble impurities, and dried at a moderate temperature (e.g., 60-80 °C).

-

Synthesis of Cobalt(II) Hydroxycarbonate

Hydrothermal methods are often employed to synthesize crystalline cobalt(II) hydroxycarbonate.[5]

-

Procedure:

-

Mix equal volumes of aqueous solutions of a cobalt(II) salt (e.g., 0.05 M CoCl₂·6H₂O) and a carbonate source (e.g., 0.05 M Na₂CO₃) in a jacketed glass reactor.[5]

-

Maintain the temperature of the solution at a specific temperature (e.g., 338 K) with constant stirring for an extended period (e.g., 6 days) to ensure complete crystallization.[5]

-

After the reaction, cool the solution to room temperature.

-

Filter the resulting precipitate using a membrane filter (e.g., 0.45 μm).[5]

-

Dry the solid product at room temperature.

-

Spectroscopic Characterization Methods

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid powders.

-

Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal is collected before measuring the sample.

-

-

Technique: Non-destructive analysis of the vibrational modes of the material.

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a sample holder.

-

Data Acquisition:

-

Spectrometer: A Raman spectrometer coupled with a microscope.

-

Laser Excitation: A common laser wavelength is 532 nm (green) or 785 nm (near-infrared). The choice of laser may depend on the sample's fluorescence properties.

-

Laser Power: Kept low (e.g., 1-10 mW) to avoid sample degradation.

-

Objective: A 10x or 50x objective is typically used to focus the laser on the sample.

-

Acquisition Time and Accumulations: Varies depending on the sample's Raman scattering efficiency, but typically ranges from a few seconds to several minutes per spectrum with multiple accumulations.

-

-

Technique: Used to determine the crystal structure and phase purity of the material.

-

Sample Preparation: The powdered sample is packed into a sample holder.

-

Data Acquisition:

-

Diffractometer: A powder X-ray diffractometer.

-

X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): Typically from 10° to 80°.

-

Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are used to obtain high-resolution data.

-

-

Technique: Provides information about the electronic properties and band gap of the material.

-

Sample Preparation: The powdered sample is packed into a sample holder. A white standard, such as BaSO₄ or a calibrated Spectralon puck, is used as a reference.[6]

-

Data Acquisition:

-

Spectrophotometer: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

-

Wavelength Range: Typically 200-800 nm.

-

Measurement Mode: The instrument measures the diffuse reflectance of the sample relative to the white standard. The data is often converted to absorbance using the Kubelka-Munk function.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of cobalt(II) carbonate polymorphs.

Caption: Workflow for the synthesis and spectroscopic characterization of cobalt(II) carbonate polymorphs.

References

- 1. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Magnetic Susceptibility of Cobalt(II) Carbonate Hydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cobalt(II) carbonate and its hydrated forms are inorganic compounds with relevance in various fields, including catalysis, pigment production, and as precursors for advanced materials such as cobalt oxides.[1] A key physicochemical property of these materials is their magnetic susceptibility, which arises from the electronic structure of the cobalt(II) ion. This guide provides a comprehensive overview of the magnetic properties of cobalt(II) carbonate hydrate (B1144303), including a theoretical framework for understanding its paramagnetism, estimated magnetic susceptibility values based on related compounds, detailed experimental protocols for its synthesis, and methods for magnetic characterization.

Theoretical Framework of Magnetism in Cobalt(II) Carbonate Hydrate

The magnetic properties of this compound are dictated by the electron configuration of the Co(II) ion, a d⁷ metal center. In most of its compounds, Co(II) exists in a high-spin state, particularly with weak-field ligands like the carbonate ion (CO₃²⁻) and water (H₂O).

2.1 Electron Configuration and Unpaired Electrons

In an octahedral ligand field, typical for hydrated cobalt(II) ions, the d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. For a d⁷ ion in a high-spin configuration, the electron arrangement is t₂g⁵eg², resulting in three unpaired electrons. The presence of these unpaired electrons is the fundamental reason for the paramagnetic behavior of this compound.[2] Paramagnetic materials are attracted to an external magnetic field.[3]

2.2 Magnetic Moment: Spin and Orbital Contributions

The magnetic moment of a transition metal ion is a combination of the spin angular momentum and the orbital angular momentum of its unpaired electrons.

The spin-only magnetic moment (µ_so) can be calculated using the formula:

µ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For a high-spin Co(II) ion with n=3, the spin-only magnetic moment is:

µ_so = √[3(3+2)] = √15 ≈ 3.87 B.M.

However, for Co(II) complexes, there is often a significant orbital contribution to the magnetic moment, which arises from the circulation of the unpaired electrons around the nucleus. This contribution is particularly significant when the ground electronic state is orbitally degenerate, as is the case for high-spin octahedral Co(II) (⁴T₁g ground term). This orbital contribution leads to experimental magnetic moments that are considerably higher than the spin-only value. For high-spin octahedral Co(II) complexes, the effective magnetic moments (µ_eff) typically fall in the range of 4.1 to 5.2 B.M.[4]

Quantitative Magnetic Susceptibility Data

3.1 Estimated Magnetic Susceptibility of Cobalt(II) Carbonate

Spherocobaltite is the mineral form of cobalt(II) carbonate (CoCO₃) and is isomorphous with calcite (CaCO₃) and siderite (FeCO₃).[5] Given the paramagnetic nature of the high-spin Fe(II) ion in siderite, its magnetic susceptibility can serve as a reasonable proxy.

Table 1: Molar Magnetic Susceptibility of Related Carbonates and Cobalt(II) Compounds

| Compound | Formula | Molar Magnetic Susceptibility (χ_m) at Room Temperature (cm³/mol) |

| Iron(II) Carbonate | FeCO₃ | +11,300 x 10⁻⁶ |

| Cobalt(II) Chloride | CoCl₂ | +14,750 x 10⁻⁶ |

| Cobalt(II) Oxide | CoO | +7,200 x 10⁻⁶ |

| Cobalt(II) Carbonate (Estimated) | CoCO₃ | ~ +10,000 to +15,000 x 10⁻⁶ |

Data for FeCO₃, CoCl₂, and CoO from the CRC Handbook of Chemistry and Physics.

3.2 Temperature Dependence of Magnetic Susceptibility

For paramagnetic materials, the magnetic susceptibility is inversely proportional to the temperature, following the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant and θ is the Weiss constant, which accounts for intermolecular magnetic interactions. The effective magnetic moment is largely independent of the magnetic field strength but can show temperature dependence due to spin-orbit coupling effects.

Experimental Protocols

4.1 Synthesis of Cobalt(II) Carbonate Hydroxide (B78521) Hydrate via Hydrothermal Method

This protocol describes a common method for synthesizing cobalt(II) carbonate hydroxide hydrate, which is often a precursor to obtaining pure cobalt(II) carbonate.[6]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve 20 mmol of cobalt(II) chloride hexahydrate and 20 mmol of urea in 60 mL of deionized water.

-

Stir the solution until all solids are completely dissolved.

-

Transfer the solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 130°C for 3 hours.

-

Allow the autoclave to cool to room temperature.

-

Centrifuge the resulting precipitate and wash it several times with deionized water to remove any unreacted reagents.

-

Dry the final product in an oven at 60°C for 12 hours.

4.2 Measurement of Magnetic Susceptibility using the Gouy Method

The Gouy method is a classical and straightforward technique for determining the magnetic susceptibility of a powdered solid sample.[7][8]

Apparatus:

-

Gouy balance (an analytical balance adapted to measure the force exerted by a magnetic field)

-

Electromagnet with a stable power supply

-

Sample tube of uniform cross-section (Gouy tube)

-

Calibrant with known magnetic susceptibility (e.g., Hg[Co(SCN)₄])

Procedure:

-

Calibration:

-

Pack the Gouy tube with the calibrant to a fixed height.

-

Weigh the tube in the absence of a magnetic field (m₁).

-

Position the tube between the poles of the electromagnet and weigh it in the presence of the magnetic field (m₂).

-

The change in mass (Δm_cal = m₂ - m₁) is used to determine the balance constant.

-

-

Sample Measurement:

-

Clean and dry the Gouy tube.

-

Pack the tube with the powdered this compound sample to the same height as the calibrant.

-

Weigh the sample tube without the magnetic field (m₃).

-

Weigh the sample tube in the magnetic field (m₄).

-

The change in mass for the sample is Δm_sample = m₄ - m₃.

-

-

Calculation:

-

The mass susceptibility (χ_g) of the sample is calculated using the formula: χ_g = χ_g,cal * (Δm_sample / Δm_cal) * (m_cal / m_sample)

-

The molar susceptibility (χ_m) is then obtained by multiplying the mass susceptibility by the molar mass (M) of the this compound: χ_m = χ_g * M

-

Mandatory Visualizations

Caption: Hydrothermal synthesis workflow for cobalt(II) carbonate hydroxide hydrate.

Caption: Logical relationship of Co(II) electronic structure to its magnetic properties.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. youtube.com [youtube.com]

- 3. Experimental determination of the magnetic anisotropy in five-coordinated Co(ii) field-induced single molecule magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spherocobaltite - Wikipedia [en.wikipedia.org]

- 6. Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. holmarc.com [holmarc.com]

Basic cobalt carbonate vs cobalt carbonate hydrate properties

An In-depth Technical Guide to the Core Properties of Basic Cobalt Carbonate and Cobalt Carbonate Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the fundamental properties, synthesis, and characterization of basic cobalt carbonate and cobalt carbonate hydrate. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the key differences between these two important cobalt compounds.

Core Properties and Characteristics

Basic cobalt carbonate and cobalt carbonate hydrate, while related, possess distinct chemical identities and physical properties. Basic cobalt carbonate is a mixed salt containing both carbonate and hydroxide (B78521) ions, with a more complex and often variable stoichiometry.[1][2] In contrast, cobalt carbonate hydrate is a hydrated form of the simple cobalt(II) carbonate salt.[3] These differences in composition lead to variations in their physical and chemical behaviors.

Data Presentation: Comparative Properties

The quantitative properties of basic cobalt carbonate and cobalt carbonate hydrate are summarized in the table below for easy comparison.

| Property | Basic Cobalt Carbonate | Cobalt Carbonate Hydrate |

| Typical Chemical Formula | xCoCO₃ · yCo(OH)₂ · zH₂O (e.g., 2CoCO₃·3Co(OH)₂·H₂O)[1][4] | CoCO₃·xH₂O[3][5][6] |

| CAS Number | 12602-23-2[4][7] | 57454-67-8[3][5][8] |

| Molecular Weight ( g/mol ) | Variable (e.g., ~534.6 for 2CoCO₃·3Co(OH)₂·H₂O) | 118.94 (anhydrous basis) + water content[6] |

| Appearance | Pale purple to red-purple powder.[7][9] | Pink-to-violet or white-to-yellow crystalline solid.[3][10] |

| **Density (g/cm³) ** | ~4.13[7] | 4.13[3][10] |

| Solubility | Insoluble in cold water; soluble in acids.[11] | Insoluble in water, alcohol, and methyl acetate; soluble in acids.[3][12] |

| Thermal Decomposition | Multi-stage: Dehydration (~30-220°C), then decomposition to Co₃O₄ (>220°C).[13] | Multi-stage: Dehydration (up to ~200°C), then decomposition to cobalt oxides.[14] |

Experimental Protocols for Characterization

The distinct properties of basic cobalt carbonate and cobalt carbonate hydrate can be elucidated using several standard analytical techniques.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and decomposition pathways of these compounds.[14]

Objective: To quantify mass loss associated with dehydration and decomposition and to identify the temperatures at which these events occur.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of the cobalt carbonate compound is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DSC furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically air or nitrogen).

-

Mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

For Basic Cobalt Carbonate: Expect a two-stage decomposition. The first mass loss, starting around 30°C, corresponds to the loss of water of crystallization. The second, more significant mass loss, beginning around 220°C, is due to the simultaneous decomposition of the hydroxide and carbonate components to form cobalt oxide (Co₃O₄) and release H₂O and CO₂.[13]

-

For Cobalt Carbonate Hydrate: Expect an initial mass loss at lower temperatures (up to ~200°C) corresponding to the removal of water molecules.[14] A subsequent mass loss at higher temperatures indicates the decomposition of the anhydrous carbonate to cobalt oxide, releasing CO₂.[14][15]

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the material and its decomposition products.

Objective: To determine the crystal structure and confirm the chemical identity of the compound and its thermal decomposition products.

Methodology:

-

A powdered sample of the material is prepared and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is measured by a detector.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material.

-

The obtained pattern is compared to standard diffraction patterns in a database (e.g., the JCPDS-ICDD database) to identify the phases present. For example, after thermal decomposition, XRD can confirm the formation of the Co₃O₄ spinel structure.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compounds.

Objective: To confirm the presence of carbonate, hydroxide, and water molecules.

Methodology:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is exposed to infrared radiation over a range of wavelengths.

-

The absorbance of radiation by the sample is measured.

-

For Basic Cobalt Carbonate: The spectrum will show characteristic absorption bands for O-H stretching (from both water and hydroxide groups, typically a broad band around 3400 cm⁻¹), as well as strong bands corresponding to the asymmetric and symmetric stretching and bending vibrations of the carbonate ion (CO₃²⁻).

-

For Cobalt Carbonate Hydrate: The spectrum is characterized by a broad O-H stretching band for water molecules (~3400 cm⁻¹) and the distinct absorption bands for the carbonate ion.[14] The absence or weakness of specific hydroxide bands helps differentiate it from the basic form.

Synthesis and Workflow Visualization

Both compounds are typically synthesized via precipitation reactions. The choice of precursors and reaction conditions (e.g., pH, temperature) is critical in determining the final product. For instance, basic cobalt carbonate can be prepared by precipitating a cobalt(II) salt solution with potassium bicarbonate.[16] Cobalt carbonate hydrate is commonly synthesized by reacting a cobalt(II) salt with sodium bicarbonate.[17] Hydrothermal methods can also be employed to control particle morphology.[3][18]

Caption: General experimental workflow for the synthesis and characterization of cobalt carbonates.

Thermal Decomposition Pathway

The thermal decomposition of these compounds is a key distinguishing feature. While both ultimately yield cobalt oxides, the intermediate steps and temperature ranges differ. Upon heating, both compounds first lose water. Basic cobalt carbonate then decomposes from a mixed hydroxide-carbonate state, while cobalt carbonate hydrate decomposes from an anhydrous carbonate state.

Caption: Comparative thermal decomposition pathways for basic cobalt carbonate and cobalt carbonate hydrate.

Applications in Research and Development

Both basic cobalt carbonate and cobalt carbonate hydrate serve as crucial precursors for the synthesis of other cobalt compounds, particularly cobalt oxides (e.g., Co₃O₄).[3][14] These oxides are vital in various applications, including:

-

Catalysis: As catalysts in various chemical reactions.

-

Energy Storage: In the development of batteries and supercapacitors.

-

Pigments: For ceramics and glasses, where they produce a characteristic deep blue color upon firing.[10]

The hydrate form is often noted for offering improved reactivity and processability in synthetic protocols compared to its anhydrous counterpart.[14] For drug development professionals, these materials are relevant as potential precursors for creating cobalt-based nanoparticles or coordination complexes for therapeutic or diagnostic applications.

References

- 1. Cobalt Carbonate [digitalfire.com]

- 2. KR19990021990A - Basic cobalt carbonate (II), preparation method thereof and use thereof - Google Patents [patents.google.com]

- 3. Cobalt(II) carbonate hydrate (57454-67-8) for sale [vulcanchem.com]

- 4. americanelements.com [americanelements.com]

- 5. Cobalt(II) Carbonate HydrateCAS #: 57454-67-8 [eforu-chemical.com]

- 6. コバルト(II)炭酸塩 水和物 ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. 12602-23-2 CAS | COBALT (II) CARBONATE BASIC | Metallic Salts (Metal Salts) | Article No. 02891 [lobachemie.com]

- 8. chemwhat.com [chemwhat.com]

- 9. eforu-chemical.com [eforu-chemical.com]

- 10. chemiis.com [chemiis.com]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | High Purity [benchchem.com]

- 15. CAS 513-79-1: Cobalt carbonate (CoCO3) | CymitQuimica [cymitquimica.com]

- 16. akjournals.com [akjournals.com]

- 17. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

Synthesis of Cobalt Carbonate Hydroxide Hydrate Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt carbonate hydroxide (B78521) hydrate (B1144303) (Co(CO₃)ₓ(OH)y·nH₂O) is a versatile precursor material for the synthesis of various cobalt-based nanomaterials with applications spanning from catalysis and energy storage to biomedicine. This technical guide provides an in-depth overview of the common synthesis methodologies for cobalt carbonate hydroxide hydrate, with a focus on hydrothermal and precipitation techniques. Detailed experimental protocols, a comparative analysis of synthesis parameters, and the influence of these parameters on the final product's morphology and properties are presented. Furthermore, the potential relevance of cobalt-based nanomaterials in drug development is discussed, highlighting the role of precursor synthesis in achieving desired material characteristics for these applications.

Introduction

Cobalt-based nanomaterials are of significant interest due to their unique magnetic, catalytic, and electrochemical properties. The synthesis of these materials often begins with a precursor, and cobalt carbonate hydroxide hydrate is a widely used starting point. The ability to control the size, shape, and crystallinity of this precursor is crucial as it directly influences the properties of the final cobalt-based product. For instance, in the context of drug delivery, the morphology and surface chemistry of nanoparticles, derived from this precursor, can affect drug loading capacity, release kinetics, and biocompatibility.[1][2] This guide focuses on the synthesis of the cobalt carbonate hydroxide hydrate precursor, providing researchers with the fundamental knowledge to produce tailored materials for their specific applications.

Synthesis Methodologies

The most common methods for synthesizing cobalt carbonate hydroxide hydrate are hydrothermal synthesis and precipitation. Both methods offer control over the final product's characteristics through the careful manipulation of reaction conditions.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method is known for producing crystalline materials with well-defined morphologies.

Precipitation Method

The precipitation method involves the formation of a solid product from a solution by reacting a cobalt salt with a precipitating agent that provides carbonate and hydroxide ions. This method is often simpler and can be carried out at or near room temperature.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of cobalt carbonate hydroxide hydrate using both hydrothermal and precipitation methods, based on published literature.

Hydrothermal Synthesis Protocol

This protocol is adapted from a method used to synthesize cobalt carbonate hydroxide hydrate nanoarrays on a carbon cloth substrate.[3]

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized water

-

Ethanol

-

Carbon cloth (or other substrate, optional)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare a homogeneous solution by dissolving 1.5 mmol of Co(NO₃)₂·6H₂O in 30 ml of deionized water with magnetic stirring.

-

Add 0.3 g of urea and 0.1 g of NH₄F to the solution and stir vigorously for 5 minutes.

-

If using a substrate, place the cleaned carbon cloth into the Teflon liner of the autoclave.

-

Transfer the solution into the Teflon-lined autoclave.

-

Seal the autoclave and heat it to the desired temperature (e.g., 120°C) for a specific duration (e.g., 8 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol.

-

Dry the final product in an oven at 60-80°C overnight.

Precipitation Method Protocol

This protocol describes a general precipitation method for synthesizing cobalt carbonate. By controlling the pH, a cobalt carbonate hydroxide intermediate can be formed.[4]

Materials:

-

Cobalt(II) chloride solution (e.g., 140-150 g/L)

-

Ammonium bicarbonate solution (e.g., 250 g/L) as the precipitant

-

Reactor with stirrer and pH meter

Procedure:

-

Add a specific volume of the ammonium bicarbonate solution to the reactor.

-

Heat the solution to the desired temperature while stirring.

-

Slowly pump the cobalt chloride solution into the reactor at a constant rate.

-

Monitor the pH of the reaction mixture. Cobalt carbonate hydroxide tends to precipitate at a higher pH (around 9-11).

-

Once the desired amount of cobalt chloride has been added, stop the addition and allow the precipitate to age for a set time (e.g., 30 minutes).

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted salts.

-

Dry the product in an oven at a suitable temperature.

Data Presentation: Synthesis Parameters and Resulting Morphologies

The following tables summarize the quantitative data from various synthesis experiments, illustrating the impact of different parameters on the final product.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

| Cobalt Salt Precursor | Carbonate/Hydroxide Source | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| Co(NO₃)₂·6H₂O | Urea, NH₄F | 120 | 8 | Needle-like nanoarrays | [3] |

| CoCl₂·6H₂O | Urea | 130 | 3 | Sisal-like 3D structures | [5] |

| Co(NO₃)₂·6H₂O | Glycine, NaOH | 150 | 10-48 | Not specified | [6] |

| Cobalt Acetate/Chloride/Nitrate | Urea | 160 | 24-36 | Varies with cobalt salt | [7] |

Table 2: Influence of Synthesis Parameters on Morphology

| Parameter | Variation | Effect on Morphology | Reference |

| Temperature | Increasing temperature | Can lead to different architectures (e.g., sisal-like to dandelion-like to rose-like) | [8] |

| Reaction Time | Increasing time | Affects the growth and assembly of nanostructures | [8] |

| Cobalt Salt Anion (NO₃⁻, Cl⁻, Ac⁻) | Different anions | Results in different morphologies of the precursor | [7] |

| pH | High pH (9-11) vs. Lower pH (7-9) | Favors the formation of cobalt hydroxycarbonate hydrate at higher pH | [9] |

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between synthesis parameters and the final product characteristics.

Relevance to Drug Development

While cobalt carbonate hydroxide hydrate itself is a precursor, the resulting cobalt-based nanomaterials, such as cobalt oxide nanoparticles, have garnered attention in the biomedical field.[10] Their magnetic properties make them candidates for targeted drug delivery systems, where an external magnetic field can guide drug-loaded nanoparticles to a specific site in the body, potentially reducing systemic side effects.[2] Furthermore, cobalt complexes are being investigated for their therapeutic potential, including their use as redox-responsive drug carriers for targeted release in hypoxic tumor environments.[11]

The synthesis of the precursor is the foundational step in creating nanoparticles with the desired characteristics for these applications. Control over the precursor's morphology and size distribution, as detailed in this guide, is paramount for producing nanoparticles with optimal performance in drug delivery systems, bio-imaging, and other biomedical applications.[12]

Conclusion

The synthesis of cobalt carbonate hydroxide hydrate is a critical step in the development of advanced cobalt-based materials. This guide has provided a comprehensive overview of the key synthesis methods, detailed experimental protocols, and the influence of various reaction parameters on the final product. By understanding and controlling these synthesis parameters, researchers can tailor the properties of the precursor to meet the specific demands of their intended applications, from catalysis and energy storage to the burgeoning field of nanomedicine and drug delivery. The ability to produce well-defined cobalt carbonate hydroxide hydrate precursors is a key enabler for the future development of innovative cobalt-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. cobaltinstitute.org [cobaltinstitute.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. labinsights.nl [labinsights.nl]

- 5. Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor | MDPI [mdpi.com]

- 6. CN101486494A - Method for synthesizing cobalt carbonate hydroxide nano material - Google Patents [patents.google.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Comprehension of the Route for the Synthesis of Co/Fe LDHs via the Method of Coprecipitation with Varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanoient.org [nanoient.org]

Unveiling the Enigma: A Technical Guide to the Structural Characterization of Amorphous Cobalt Carbonate

For Researchers, Scientists, and Drug Development Professionals

Amorphous cobalt carbonate, often in its hydrated or hydroxylated forms, serves as a critical precursor in the synthesis of various cobalt-based materials, including catalysts and battery electrodes.[1] Its disordered nature, however, presents a significant challenge to traditional structural elucidation techniques. This technical guide provides an in-depth overview of the key experimental protocols and data analysis methodologies required for the comprehensive structural characterization of this enigmatic material.

Synthesis of Amorphous Cobalt Carbonate Hydroxide (B78521)

A common route to amorphous cobalt carbonate is through the synthesis of its hydroxide form. The following protocol is adapted from a patented method for producing cobalt carbonate hydroxide nanomaterials.[2]

Experimental Protocol: Hydrothermal Synthesis

-

Preparation of Glycine (B1666218) Solution: Dissolve glycine in deionized water with stirring to achieve a 0.05 mol/L solution.

-

Preparation of Cobalt Solution: Prepare a mixed solution by dissolving cobalt nitrate (B79036) in the glycine solution, maintaining a molar ratio of cobalt nitrate to glycine of 1:2. Continue stirring until fully dissolved.

-

Preparation of Sodium Hydroxide Solution: Separately, prepare a 0.05 mol/L sodium hydroxide solution in deionized water.

-

Precipitation: Add the sodium hydroxide solution to the cobalt-glycine mixed solution while stirring.

-

Hydrothermal Reaction: Transfer the resulting mixture to a sealed reaction vessel and heat at 150°C for a duration of 5 to 48 hours.

-

Product Recovery: After the reaction, wash the precipitate thoroughly with deionized water and dry to obtain the amorphous cobalt carbonate hydroxide product.

Key Characterization Techniques and Experimental Protocols

A multi-technique approach is essential to probe the short- and medium-range order of amorphous cobalt carbonate.

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis

XRD is the initial and most fundamental technique to confirm the amorphous nature of the synthesized material. The absence of sharp Bragg peaks and the presence of broad, diffuse scattering halos are characteristic of amorphous solids.[3] For a more in-depth structural analysis, the total scattering data from XRD is used to generate a Pair Distribution Function (PDF), which provides information about interatomic distances.[4]

Experimental Protocol: XRD and PDF

-

Sample Preparation: The powdered amorphous cobalt carbonate sample is typically loaded into a low-background sample holder, for instance, one made of single-crystal silicon.[5]

-

Data Collection:

-

Use a diffractometer equipped with a high-energy X-ray source (e.g., Mo or Ag Kα radiation) to access high Q-space values, which is crucial for obtaining a high-resolution PDF.[4]

-

Collect a diffraction pattern of the empty sample holder for background subtraction.

-

Collect the diffraction pattern of the sample over a wide 2θ range (e.g., 5-120°).

-

-

Data Processing and PDF Generation:

-

Subtract the empty sample holder pattern from the sample pattern.

-

Correct the data for experimental factors such as polarization, absorption, and Compton scattering.

-

Perform a Fourier transform of the corrected total scattering data to obtain the reduced pair distribution function, G(r).

-

The resulting G(r) plot reveals peaks corresponding to the probable distances between pairs of atoms. For amorphous cobalt carbonate, one would expect to identify Co-O, Co-C, and O-O bond distances in the short-range order.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the local atomic and electronic structure of the absorbing atom (in this case, cobalt). It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[6]

-

XANES: Provides information on the oxidation state and coordination geometry of the cobalt atoms.

-

EXAFS: Gives details about the coordination number and bond distances of the neighboring atoms around the cobalt center.[7]

Experimental Protocol: XAS

-

Sample Preparation: The amorphous cobalt carbonate powder is uniformly spread on Kapton tape. Multiple layers may be used to achieve an appropriate absorption edge step.[8]

-

Data Collection:

-

Data is collected at a synchrotron radiation source.

-

The X-ray energy is scanned across the cobalt K-edge (or L-edge for higher resolution of electronic properties).

-

Spectra are typically collected in transmission or fluorescence mode.

-

-

Data Analysis:

-

The pre-edge region is fitted and subtracted, and the spectrum is normalized.

-

The XANES region is compared with spectra of known cobalt standards (e.g., Co(II) and Co(III) oxides) to determine the oxidation state.

-

The EXAFS oscillations are extracted, Fourier transformed, and fitted with theoretical models to extract structural parameters like bond distances and coordination numbers.

-

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and microstructure of the amorphous cobalt carbonate particles. Selected Area Electron Diffraction (SAED) is used to confirm the amorphous nature.

Experimental Protocol: TEM

-

Sample Preparation (Drop Casting):

-

Disperse a small amount of the amorphous cobalt carbonate powder in a suitable solvent like ethanol (B145695) or methanol (B129727) in a glass vial.[9]

-

Sonicate the suspension to ensure good dispersion.

-

Allow larger particles to settle for a few minutes.[9]

-

Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.[9]

-

Using a pipette, drop a small amount of the supernatant onto the TEM grid.[9]

-

Allow the solvent to evaporate completely. The sample is then ready for analysis.

-

-

Imaging and Diffraction:

-

Acquire bright-field TEM images to observe the particle morphology and size distribution.

-

Obtain SAED patterns from representative areas. The presence of diffuse rings instead of sharp spots confirms the amorphous structure.[10]

-

Raman Spectroscopy

Raman spectroscopy is sensitive to the vibrational modes of the carbonate ions and can provide insights into the local environment and the degree of disorder. In amorphous materials, Raman bands are typically broader than in their crystalline counterparts.[11]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the amorphous cobalt carbonate powder is placed on a microscope slide.

-

Data Collection:

-

A Raman microscope with a suitable laser excitation wavelength (e.g., 514.5 nm) is used.[12]

-

The laser is focused on the sample, and the scattered light is collected.

-

Spectra are typically collected over a range that includes the characteristic carbonate vibrational modes (e.g., 100-1800 cm⁻¹).

-

-

Data Analysis:

-

The positions and widths of the Raman bands are analyzed. For amorphous carbonates, the symmetric stretching mode (ν₁) of the carbonate group is a key indicator of the local environment.[13]

-

Quantitative Data Summary

Obtaining precise and universally agreed-upon structural parameters for amorphous materials is inherently challenging due to their disordered nature. The following table presents illustrative data for amorphous calcium carbonate (ACC), a well-studied analogue, to provide an example of the type of quantitative information that can be extracted. The values for amorphous cobalt carbonate are expected to be different but the characterization approach is similar.

| Parameter | Technique | Illustrative Value (for ACC) | Reference |

| First Oxygen Coordination Shell Distance (Ca-O) | EXAFS | 2.4 ± 0.04 Å | [14] |

| First Oxygen Coordination Number (Ca-O) | EXAFS | 6.4 ± 3.3 | [14] |

| Atomic Pair Correlations | Extend up to ~10 Å | [8] |

Note: This data is for amorphous calcium carbonate and is provided for illustrative purposes to demonstrate the type of quantitative information obtained from these techniques. Specific values for amorphous cobalt carbonate will require dedicated experimental work.

Visualizing Workflows and Relationships